3-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid
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Overview
Description
3-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with dimethyl groups and an amino group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Substitution Reactions:
Coupling with Benzoic Acid: The final step involves the coupling of the substituted quinoline with benzoic acid or its derivatives under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid undergoes various types of chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring and the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents, nucleophiles, electrophiles.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and benzoic acid derivatives.
Scientific Research Applications
3-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar ring structure but lacking the dimethyl and amino substitutions.
2,8-Dimethylquinoline: Similar to the compound but without the benzoic acid moiety.
4-Aminoquinoline: Contains an amino group at the 4 position but lacks the dimethyl and benzoic acid substitutions.
Uniqueness
3-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the quinoline and benzoic acid moieties allows for versatile applications in various fields of research .
Properties
Molecular Formula |
C18H16N2O2 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-[(2,8-dimethylquinolin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C18H16N2O2/c1-11-5-3-8-15-16(9-12(2)19-17(11)15)20-14-7-4-6-13(10-14)18(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
LRNZTGOCCMNPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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